molecular formula C25H22F4N2O2S B15138153 Magl-IN-9

Magl-IN-9

Cat. No.: B15138153
M. Wt: 490.5 g/mol
InChI Key: NOWSELGUBYFAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Magl-IN-9 involves several steps, including the preparation of benzylpiperidine and benzylpiperazine derivatives. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure

Chemical Reactions Analysis

Magl-IN-9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Magl-IN-9 is unique in its high selectivity and potency as a reversible inhibitor of monoacylglycerol lipase. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.

Properties

Molecular Formula

C25H22F4N2O2S

Molecular Weight

490.5 g/mol

IUPAC Name

[4-[[4-fluoro-3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C25H22F4N2O2S/c26-21-5-4-17(13-22(21)34-23-15-19(6-9-30-23)25(27,28)29)12-16-7-10-31(11-8-16)24(33)18-2-1-3-20(32)14-18/h1-6,9,13-16,32H,7-8,10-12H2

InChI Key

NOWSELGUBYFAAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC(=C(C=C2)F)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O

Origin of Product

United States

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